phoR protein - 107121-16-4

phoR protein

Catalog Number: EVT-1509938
CAS Number: 107121-16-4
Molecular Formula: C25H39N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PhoR protein is a crucial component of the PhoB/PhoR two-component regulatory system, primarily found in various bacterial species. This system plays a significant role in regulating phosphate homeostasis by responding to low inorganic phosphate levels. When phosphate levels are low, PhoR acts as a sensor that activates PhoB, a transcriptional regulator that subsequently promotes the expression of genes involved in phosphate transport and metabolism. This regulatory mechanism is vital for bacterial adaptation to nutrient-limited environments and is widely studied for its implications in microbial ecology and biotechnology.

Source and Classification

PhoR protein is classified under the histidine kinase family of proteins, which are integral membrane proteins that function as sensors in two-component signaling systems. These proteins are typically found in prokaryotes, including bacteria such as Escherichia coli and Salmonella enterica. The PhoB/PhoR system is well-characterized in these organisms, where PhoR detects environmental signals and transmits information to PhoB to initiate a transcriptional response to varying phosphate concentrations .

Synthesis Analysis

Methods and Technical Details

The synthesis of PhoR protein can be achieved through various methods, including recombinant DNA technology, where the gene encoding PhoR is cloned into an expression vector. Commonly used expression systems include E. coli or yeast, which facilitate the production of large quantities of the protein.

  1. Cloning: The phoR gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid.
  2. Transformation: The plasmid is introduced into competent E. coli cells.
  3. Induction: Protein expression is induced using an appropriate inducer (e.g., IPTG).
  4. Purification: The protein is purified using affinity chromatography techniques, often utilizing tags such as His-tags for efficient isolation.

Additionally, flow-based methods have emerged as effective alternatives for synthesizing peptides and proteins, allowing for on-demand synthesis with improved efficiency and control over reaction conditions .

Molecular Structure Analysis

Structure and Data

PhoR protein typically consists of several key domains:

  • Sensor Domain: Located at the N-terminus, this domain detects environmental signals (e.g., low phosphate levels).
  • Transmembrane Domain: Facilitates anchoring in the bacterial membrane.
  • Cytoplasmic Domain: Contains the histidine kinase activity essential for autophosphorylation.

The three-dimensional structure of PhoR has been elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy, revealing insights into its functional mechanisms . Structural data indicates that the protein undergoes conformational changes upon signal binding, which activates its kinase activity.

Chemical Reactions Analysis

Reactions and Technical Details

PhoR functions through a series of phosphorylation reactions:

  1. Autophosphorylation: Upon detecting low inorganic phosphate levels, PhoR autophosphorylates at a specific histidine residue.
  2. Phosphate Transfer: The phosphoryl group is then transferred to PhoB, activating it.
  3. Gene Regulation: Activated PhoB binds to promoter regions of target genes involved in phosphate uptake and metabolism.

This signaling cascade exemplifies classic two-component signaling pathways found in bacteria .

Mechanism of Action

Process and Data

The mechanism of action of PhoR involves:

  1. Signal Detection: The sensor domain of PhoR detects low inorganic phosphate concentrations.
  2. Activation: This detection leads to autophosphorylation of PhoR.
  3. Transcriptional Activation: The phosphorylated form of PhoB initiates transcription of genes responsible for phosphate transport and utilization.

Research indicates that this process can take several hours to fully activate gene expression in response to low phosphate conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PhoR protein exhibits several notable physical properties:

  • Molecular Weight: Typically ranges from 50 kDa to 70 kDa depending on the organism.
  • Solubility: Generally soluble in aqueous buffers but may require detergents for membrane-associated forms.
  • Stability: Stability can vary with temperature and pH; optimal conditions are often determined empirically during purification processes.

Chemical properties include its ability to undergo phosphorylation reactions, which are critical for its function as a signaling molecule .

Applications

Scientific Uses

PhoR protein has several applications in scientific research:

  • Biotechnology: Understanding its role in phosphate regulation can aid in developing microbial strains with enhanced nutrient uptake capabilities.
  • Synthetic Biology: Researchers utilize components of the PhoB/PhoR system to engineer bacteria for bioremediation or biofertilizer applications.
  • Ecological Studies: Investigating how bacterial populations adapt to varying nutrient levels provides insights into microbial ecology and evolution.
Molecular Characterization of PhoR Protein in Escherichia coli

Genomic Organization and Sequence Analysis of the phoR Gene

The phoR gene in Escherichia coli K-12 is a central component of the phosphate (Pho) regulon, located at 83.5 minutes on the chromosomal map. It encodes a 431-amino acid transmembrane histidine kinase that functions as the sensory component of the PhoR-PhoB two-component system. Genomic sequencing reveals that phoR overlaps with its cognate response regulator gene phoB by 5 base pairs, indicating tight operonic organization essential for co-transcriptional regulation under phosphate-limiting conditions [8]. The promoter region of phoR contains a PhoB-binding site (pho box) upstream of the transcription start site, enabling autoregulation. Mutational analyses identify critical residues for PhoR function: Missense mutations (e.g., Gly-223→Asp) and nonsense mutations (e.g., Gln-320→stop) disrupt phosphate-sensing capabilities, leading to constitutive activation or inactivation of the Pho regulon [5].

Table 1: Genomic Features and Sequence Variations of E. coli phoR

FeatureCharacteristicsFunctional Impact
Chromosomal Location83.5 minCoregulation with phoB
Gene Overlap5-bp overlap with phoBEnsures coupled expression
Promoter ElementsPho box (conserved tandem repeats)PhoB-dependent autoregulation
Common MutationsMissense (G223D); Nonsense (Q320*)Constitutive kinase or phosphatase activity

Structural Domains: PAS, DHp, and CA Motifs

PhoR belongs to the histidine kinase superfamily characterized by three conserved structural domains:

  • PAS (Per-ARNT-Sim) Domain: Positioned in the cytoplasmic region, this sensory module adopts a conserved α/β fold with a five-stranded antiparallel β-sheet core. Unlike typical periplasmic sensors, PhoR's PAS domain detects intracellular phosphate starvation signals rather than extracellular ligands. Structural comparisons with Bacillus subtilis PhoR (PDB: 3cwf) reveal 12% sequence identity but high topological similarity, though loop regions surrounding potential ligand-binding pockets show significant divergence, suggesting functional specialization [3] [9].
  • Dimerization and Histidine Phosphotransfer (DHp) Domain: A four-helix bundle containing the conserved His-277 residue, which undergoes autophosphorylation. This domain facilitates signal transduction to the response regulator PhoB via phosphorelay.
  • Catalytic and ATP-binding (CA) Domain: Binds ATP and catalyzes the transfer of its γ-phosphate to the His-277 residue. The CA domain contains characteristic Walker A and B motifs essential for ATP hydrolysis [3] [4].

Deletion studies confirm that the cytoplasmic domain (residues 200–431) harboring DHp and CA motifs is sufficient for kinase activity, while the N-terminal transmembrane segments regulate signal repression under phosphate-replete conditions [4].

Topological Mapping of PhoR in the Cytoplasmic Membrane

PhoR is anchored to the cytoplasmic membrane via two transmembrane helices (TM1: residues 20–42; TM2: residues 65–87), flanking a short periplasmic loop of 23 residues. Protease-accessibility experiments and phoR-phoA fusion studies confirm the absence of large periplasmic domains, distinguishing PhoR from typical ligand-binding sensor kinases like Tar or Tsr [4] [10]. The cytoplasmic N- and C-termini adhere to the "positive-inside rule": Cytoplasmic loops exhibit a net positive charge due to enrichment of lysine and arginine residues (e.g., Lys-15, Arg-88), while the minimal periplasmic loop is electroneutral. Aromatic residues (Trp-19, Trp-43, Tyr-66) localize at membrane-water interfaces, stabilizing transmembrane helix insertion through hydrogen bonding with lipid headgroups [10].

Table 2: Topology Determinants of PhoR in E. coli

Structural ElementResidue RangeKey Residues/FunctionsTopogenic Determinants
N-terminal cytoplasmic1–19K15, R17 (positive charge)"Positive-inside" retention
Transmembrane helix 1 (TM1)20–42W19, W43 (interface anchoring)Aromatic belt stabilization
Periplasmic loop43–65Neutral chargeNo translocation signal
Transmembrane helix 2 (TM2)65–87Y66 (hydrogen bonding)Membrane insertion efficiency
C-terminal cytoplasmic88–431H277 (phosphorylation site); ATP-binding motifsKinase/phosphatase activity regulation

Evolutionary Conservation of PhoR Across Bacterial Taxa

PhoR orthologs exhibit conserved domain architecture across Proteobacteria and Firmicutes but display functional adaptations:

  • Sequence Conservation: B. subtilis PhoR (579 residues) shares 28% identity with E. coli PhoR, primarily in the cytoplasmic kinase domain (DHp and CA motifs). The PAS domain shows lower conservation (12% identity with Klebsiella pneumoniae CitA), reflecting ligand-sensing diversification [3] [8].
  • Taxonomic Distribution: PhoR homologs occur in >95% of sequenced Enterobacteriaceae (e.g., Shigella flexneri, Yersinia pestis). In Salmonella enterica, PhoR shares 86% sequence identity with E. coli and regulates virulence genes in response to magnesium limitation, demonstrating neofunctionalization [1].
  • Domain Plasticity: While E. coli PhoR lacks periplasmic sensor domains, B. subtilis PhoR contains an extracytoplasmic PAS-like fold. However, deletion studies show this domain is dispensable for phosphate sensing, indicating evolutionary redundancy or alternative signaling mechanisms [3] [8].

Table 3: Evolutionary Conservation of PhoR Orthologs

OrganismIdentity to E. coli PhoRDomain VariationsRegulatory Role
Salmonella typhimurium86%Identical TM topologyMg²⁺ sensing and virulence regulation
Shigella flexneri93%Cytoplasmic PAS domainPho regulon activation
Bacillus subtilis28%Extracytoplasmic PAS-like domainSporulation control
Yersinia pestis90%Extended periplasmic loopUnknown

Concluding Remarks

PhoR exemplifies structural parsimony in bacterial signal transduction: Its conserved kinase core enables phosphoryl transfer to PhoB, while its transmembrane topology and variable sensory domains reflect adaptations to environmental niches. The absence of periplasmic extensions distinguishes it from chemosensory kinases, emphasizing its role in monitoring cytoplasmic phosphate status. Future structural studies on full-length PhoR will clarify signal transmission mechanisms from transmembrane helices to catalytic domains.

Properties

CAS Number

107121-16-4

Product Name

phoR protein

Molecular Formula

C25H39N3O2

Synonyms

phoR protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.